O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine
Description
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 3-fluoro-substituted pyridine ring attached via a methylene group. Pyridylmethyl hydroxylamines, such as O-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)hydroxylamine (29u), are recognized for their role as enzyme ligands or pharmacological chaperones, particularly in modulating human alanine-glyoxylate aminotransferase activity . The 3-fluoro substitution on the pyridine ring likely enhances electronic effects and metabolic stability, making it a candidate for drug discovery and specialty chemical applications .
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7FN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2 |
InChI Key |
PDIYWJMAIIZHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CON)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine typically involves the reaction of 3-fluoropyridine with hydroxylamine. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine is a chemical compound with a hydroxylamine functional group attached to a pyridine ring containing a fluorine substituent. Its molecular formula is C₈H₈FN₂O, and it has a molecular weight of approximately 151.14 g/mol. This compound has applications in medicinal chemistry and materials science.
Scientific Research Applications
- Medicinal Chemistry this compound acts as a pharmacophore because Hydroxylamines are known for their roles in various biological processes.
- Materials Science this compound is used in materials science, although specific applications are not detailed.
- Fluorination in Pharmaceuticals Fluorine is increasingly prevalent in modern pharmaceuticals because fluorination can improve the bioavailability and pharmacokinetic properties of drugs . The uniqueness of this compound lies in its specific fluorinated pyridine structure combined with the hydroxylamine group, which may enhance its reactivity and biological activity compared to other similar compounds.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Fluoro-4-hydroxymethylpyridine | Hydroxymethyl group on pyridine | Potential use in neuropharmacology |
| 3-Amino-4-fluoropyridine | Amino group instead of hydroxylamine | Known for anti-inflammatory properties |
| 2-Hydroxy-N-(pyridin-2-yl)acetamide | Acetamide structure with pyridine | Exhibits analgesic effects |
| N-(pyridin-4-yl)hydroxylamine | Hydroxylamine attached to pyridine | Antimicrobial activity |
Mechanism of Action
The mechanism of action of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom on the pyridine ring can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Methods: Most hydroxylamine derivatives are synthesized via reductive amination or nucleophilic substitution, as seen in the preparation of N-benzyl-O-(2-morpholinoethyl)hydroxylamine (VIIIj) .
- Structure-Activity Relationships (SAR): Fluorine at the 3-position on pyridine may enhance target binding through dipole interactions while minimizing steric effects. Thiophene and morpholino substituents prioritize electronic versus solubility optimization, respectively .
Biological Activity
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 151.14 g/mol. Its structure includes a hydroxylamine functional group (-NH₂OH) attached to a pyridine ring substituted at the 3-position with a fluoromethyl group. This configuration contributes to its distinctive chemical properties and potential applications in medicinal chemistry.
This compound exhibits various biological activities, primarily attributed to its interaction with biological targets:
- Antimicrobial Activity : Hydroxylamines are known for their roles in antimicrobial processes. The specific structure of this compound enhances its reactivity, potentially leading to increased antimicrobial efficacy compared to other hydroxylamines.
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in key biochemical pathways, influencing cellular functions and signaling pathways.
- Gene Expression Alteration : There is evidence that it can affect gene expression, which may lead to changes in cellular behavior and responses.
Antimicrobial Studies
Research indicates that this compound has demonstrated significant antimicrobial properties. In a comparative study, it was found to be effective against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Studies
- Antibiofilm Potential : In studies involving biofilm-forming bacteria, this compound exhibited moderate antibiofilm activity, suggesting its potential use in preventing biofilm-related infections .
- Cytotoxicity Assessments : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The compound's effects on caspase activation were particularly noteworthy, demonstrating increased apoptotic activity compared to untreated controls .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Fluoro-4-hydroxymethylpyridine | Hydroxymethyl group on pyridine | Potential use in neuropharmacology |
| 3-Amino-4-fluoropyridine | Amino group instead of hydroxylamine | Known for anti-inflammatory properties |
| N-(pyridin-4-yl)hydroxylamine | Hydroxylamine attached to pyridine | Exhibits antimicrobial activity |
This table highlights how the specific fluorinated pyridine structure combined with the hydroxylamine group may enhance the reactivity and biological activity of this compound compared to other compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between hydroxylamine derivatives and halogenated pyridylmethyl precursors. For example, analogous compounds like O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine are synthesized via reaction of halogenated benzyl chlorides with hydroxylamine under controlled pH (7–9) and temperature (40–60°C) . Solvent choice (e.g., THF or DMF) and reaction time (6–12 hours) significantly impact purity and yield. Purification via column chromatography or crystallization is recommended .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, ¹⁹F for fluorine detection), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). Physicochemical properties like pKa (predicted ~4.15–4.70) and logP (~1.9–2.1) can be calculated using computational tools (e.g., MarvinSketch) or experimentally validated via potentiometric titration . Stability assays under varying pH (2–10) and temperature (4–40°C) should accompany characterization .
Advanced Research Questions
Q. What experimental strategies mitigate instability or decomposition during storage and handling?
- Methodological Answer : The compound is sensitive to oxidation and hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stabilizing agents like ascorbic acid (1–5 mM) can reduce oxidative degradation. Monitor degradation products (e.g., nitroxides or aldehydes) via LC-MS . Pre-formulation studies in lyophilized form may enhance shelf-life .
Q. How can contradictory reactivity data in nucleophilic substitution reactions be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. Use kinetic studies (e.g., monitoring via in-situ IR or ¹⁹F NMR) to identify intermediates. For example, in analogous fluorophenyl hydroxylamines, polar aprotic solvents (DMF) favor SN2 mechanisms, while protic solvents (ethanol) may promote elimination . Computational modeling (DFT) can clarify transition states .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like cytochrome P450 or kinases. Focus on the hydroxylamine group’s hydrogen-bonding capacity and the pyridyl ring’s π-π stacking. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How can researchers design experiments to analyze redox behavior in biological systems?
- Methodological Answer : Cyclic voltammetry (CV) in buffered solutions (pH 7.4) identifies oxidation potentials. Couple with ESR spectroscopy to detect radical intermediates. For in vitro studies, use liver microsomes to assess metabolic oxidation pathways and identify metabolites via LC-HRMS .
Data Analysis and Contradiction Management
Q. What strategies validate conflicting spectral data (e.g., NMR shifts or MS fragmentation patterns)?
- Methodological Answer : Cross-validate with isotopic labeling (e.g., ¹⁵N-hydroxylamine) to confirm peak assignments. For MS, compare fragmentation patterns with synthetic standards or databases (PubChem, ChemSpider). Contradictions in fluorine NMR shifts may arise from solvent effects—re-run experiments in deuterated DMSO or CDCl3 .
Q. How to address discrepancies in biological activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
